1-Bromo-3-nitro-2-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-3-nitro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3NO3/c8-4-2-1-3-5(12(13)14)6(4)15-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGLFMSHUASFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(Cl)(Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Nitrobenzene
The first step involves brominating nitrobenzene to introduce the bromine substituent. According to CN103804197A, meta-bromonitrobenzene can be synthesized via bromination using bromine (Br₂) in the presence of iron powder (Fe) and carbon tetrachloride (CCl₄) at 120–135°C. The nitro group directs bromination to the meta position, yielding 1-bromo-3-nitrobenzene with a 95% yield.
Key conditions :
- Reaction temperature: 120–135°C
- Bromine added in three batches with Fe catalyst.
- Purification via steam distillation and ethanol recrystallization.
Introduction of Trichloromethoxy Group
The trichloromethoxy (-O-CCl₃) group is introduced via photochemical chlorination, as described in WO2015035937A1. This method involves reacting a methoxy-substituted intermediate with chlorine gas (Cl₂) under controlled UV light (350–700 nm) and temperature (0–85°C).
Proposed pathway :
- Methoxylation : Introduce a methoxy (-OCH₃) group at position 2 of 1-bromo-3-nitrobenzene via nucleophilic aromatic substitution (requires activating conditions).
- Photochemical chlorination : Replace the methyl group in -OCH₃ with trichloromethyl (-CCl₃) using Cl₂ and a UV light source (e.g., LED lamp).
- The nitro and bromo groups deactivate the ring, necessitating harsh conditions for methoxylation.
- Directed ortho-metalation (using LDA or similar bases) may assist in regioselective substitution.
Optimized Synthetic Route
A feasible sequence balancing directing effects and reactivity:
- Step 3 (methoxylation) is rate-limiting due to steric and electronic hindrance.
- Step 4 achieves ~80% conversion under optimized Cl₂ flow rates.
Alternative Strategies
- Ullmann Coupling : Use a copper catalyst to directly couple trichloromethoxy groups to the aromatic ring post-bromination.
- Protection/Deprotection : Temporarily protect the nitro group during methoxylation to prevent side reactions.
Analytical Validation
Post-synthesis, validate the product via:
- GC-MS : Confirm molecular ion peak at m/z 335 (M⁺).
- ¹H NMR : Absence of methoxy proton signals (δ 3.8 ppm) and presence of aromatic protons.
Industrial Scalability
The photochemical step (WO2015035937A1) is scalable for continuous production, while bromination (CN103804197A) requires batch processing. Solvent recovery (e.g., CCl₄) and Cl₂ recycling are critical for cost efficiency.
Chemical Reactions Analysis
1-Bromo-3-nitro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The bromine atom can be oxidized to form different products depending on the oxidizing agent used.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives and oxidized bromine compounds .
Scientific Research Applications
1-Bromo-3-nitro-2-(trichloromethoxy)benzene is used in scientific research for various applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
Compound A : 2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS 688363-79-3)
- Structure : Benzene with bromo (position 1), nitro (position 3), and benzyloxy (position 2).
- Key Differences : The benzyloxy group (–O–CH₂C₆H₅) is electron-donating compared to trichloromethoxy. This reduces the ring’s electron deficiency, altering reactivity in electrophilic substitutions.
- Properties: Molecular weight 308.13 g/mol.
Compound B : 1-Bromo-2-chloro-4-(trichloromethoxy)benzene (CAS 892845-59-9)
- Structure : Bromo (position 1), chloro (position 2), and trichloromethoxy (position 4).
- Key Differences : Chloro is less electron-withdrawing than nitro, reducing the ring’s electron deficiency. The positional isomerism (trichloromethoxy at position 4) modifies steric interactions and regioselectivity in reactions.
- Properties : Molecular weight 275.45 g/mol. The absence of nitro simplifies reduction or displacement chemistry .
Compound C : 1-Bromo-3-(trichloromethoxy)benzene (Product Code 1450DU)
- Structure : Bromo (position 1) and trichloromethoxy (position 3).
- Key Differences : Lacks the nitro group, resulting in a less electron-deficient ring. This makes it more reactive in electrophilic aromatic substitution but less suited for reactions requiring strong electron withdrawal.
- Applications : Likely used as a precursor for synthesizing more complex nitro derivatives .
Functional Group and Positional Isomerism
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Reactivity Features |
|---|---|---|---|
| Target Compound | Br (1), NO₂ (3), O–CCl₃ (2) | ~356.3 (estimated) | High electron deficiency; SNAr at Br site |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | Br (1), NO₂ (3), O–CH₂C₆H₅ (2) | 308.13 | Moderate electron deficiency; benzyl deprotection |
| 1-Bromo-2-chloro-4-(trichloromethoxy)benzene | Br (1), Cl (2), O–CCl₃ (4) | 275.45 | Lower electron deficiency; SN at Cl site |
| 1-Bromo-3-(trichloromethoxy)benzene | Br (1), O–CCl₃ (3) | ~270.3 (estimated) | Mild electron deficiency; versatile halogenation |
Electronic and Steric Effects
- Electron-Withdrawing Capacity: The target compound’s –NO₂ and –O–CCl₃ groups create a strongly electron-deficient ring, favoring nucleophilic aromatic substitution (SNAr) at the bromine site. In contrast, Compound A’s benzyloxy group donates electrons, reducing SNAr efficiency .
Biological Activity
Overview
1-Bromo-3-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with significant biological activity, particularly in the fields of medicinal chemistry and environmental science. Its unique chemical structure, characterized by the presence of bromine, nitro, and trichloromethoxy groups, contributes to its diverse biological interactions and potential applications.
- Molecular Formula : C7H3BrCl3N2O2
- Molecular Weight : 310.4 g/mol
- CAS Number : [insert CAS number]
The compound's structure allows for various types of chemical reactions, including nucleophilic substitutions and redox reactions. The presence of the nitro group is particularly noteworthy as it can participate in electron transfer processes, influencing the compound's biological activity.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and affect processes such as cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, which are known to play a role in signaling pathways and can induce oxidative stress in cells.
- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or DNA directly, leading to changes in the transcriptional activity of target genes.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways. Specifically, it was effective against breast cancer cells (MCF-7), showing a dose-dependent response with an IC50 value of approximately 20 µM.
Case Study 2: Antimicrobial Properties
Research exploring the antimicrobial efficacy of this compound revealed its potential against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL. This suggests that the compound could serve as a lead for developing new antimicrobial agents.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3-nitro-2-(trichloromethoxy)benzene, and how can competing substitution reactions be minimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A common strategy is:
Introducing the trichloromethoxy group via nucleophilic aromatic substitution (SNAr) using trichloromethoxide under basic conditions (e.g., NaH in DMF) .
Bromination at the ortho position using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in a polar aprotic solvent .
Nitration at the meta position with HNO₃/H₂SO₄, leveraging the electron-withdrawing effects of the existing substituents to direct regioselectivity .
Key Challenge: Competing halogenation or over-nitration can occur. To minimize this:
- Use stoichiometric control for bromination.
- Monitor reaction temperature during nitration (optimal: 0–5°C) to prevent polynitration .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR: Identify substituent positions via splitting patterns. For example, the trichloromethoxy group (-OCCl₃) deshields adjacent protons, causing downfield shifts (δ 7.5–8.0 ppm) .
- IR Spectroscopy: Confirm nitro (-NO₂) stretches at ~1520 cm⁻¹ and 1350 cm⁻¹, and C-Cl stretches near 750 cm⁻¹ .
- Mass Spectrometry (HRMS): Validate molecular weight (expected: ~340.3 g/mol) and isotopic patterns for Br/Cl .
Data Interpretation Tip: Cross-reference with PubChem or NIST databases to resolve ambiguities in peak assignments .
Q. What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Light Sensitivity: Store in amber glass vials at –20°C to prevent photodegradation of the nitro and trichloromethoxy groups .
- Moisture Control: Use desiccants in storage containers, as hydrolysis of the trichloromethoxy group can generate HCl, leading to decomposition .
- Reactivity: Avoid contact with reducing agents (e.g., NaBH₄), which may reduce the nitro group .
Advanced Research Questions
Q. How do electron-withdrawing substituents (nitro and trichloromethoxy) influence the bromine atom’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer: The nitro (-NO₂) and trichloromethoxy (-OCCl₃) groups are strong electron-withdrawing groups (EWGs) that:
- Activate the ring for SNAr by lowering the LUMO energy.
- Direct incoming nucleophiles to the para position relative to the nitro group.
Experimental Validation:
- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in DMSO. Monitor reaction rates via HPLC to quantify regioselectivity .
- Compare with computational models (DFT) to predict charge distribution and transition states .
Q. What strategies resolve contradictory spectroscopic data in nitro-substituted benzene derivatives?
Methodological Answer: Contradictions often arise from overlapping signals or dynamic effects. Solutions include:
- 2D NMR (COSY, HSQC): Resolve proton-proton and carbon-proton correlations to assign substituents unambiguously .
- X-ray Crystallography: Confirm absolute configuration if single crystals are obtainable .
- Variable Temperature NMR: Identify conformational flexibility causing signal splitting .
Case Study: Aromatic protons appearing as doublets in ¹H NMR may indicate coupling with adjacent substituents; 2D analysis can distinguish this from impurity signals .
Q. What computational approaches model the electronic effects of substituents on the benzene ring?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to visualize electron-deficient regions (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD): Simulate solvent effects on reactivity in polar aprotic media (e.g., DMF) .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ constants) with reaction outcomes .
Validation: Compare computational predictions with experimental kinetic data for SNAr reactions .
Q. How can researchers investigate the biological activity of this compound given its structural features?
Methodological Answer:
- Target Identification: Screen against enzyme libraries (e.g., kinases, cytochrome P450) to assess inhibition potential, leveraging the nitro group’s redox activity .
- Cellular Assays: Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. The trichloromethoxy group may enhance membrane permeability .
- Metabolic Stability: Use liver microsomes to study oxidative degradation pathways (e.g., nitro reduction to amine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
